2-Chloro-N,N-dimethyl-P-toluidine
Description
Contextualization within the Field of Substituted Aromatic Amines and Halogenated Anilines
Aromatic amines, or arylamines, are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. numberanalytics.com They are crucial precursors and intermediates in the synthesis of a vast array of products, including pharmaceuticals, dyes, and polymers. numberanalytics.comsundarbanmahavidyalaya.in The reactivity of aromatic amines, particularly their basicity and nucleophilicity, is heavily influenced by the nature of substituents on the aromatic ring. numberanalytics.com
2-Chloro-N,N-dimethyl-P-toluidine belongs to two significant subclasses:
Substituted Aromatic Amines: The properties of these amines are dictated by the electronic effects of their substituents. Electron-donating groups, like the N,N-dimethylamino group, typically increase the basicity and nucleophilicity of the amine and act as strong activators in electrophilic aromatic substitution reactions. numberanalytics.com
Halogenated Anilines: The inclusion of a halogen, in this case, chlorine, introduces different electronic and steric properties. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. Halogenated anilines are important in synthetic chemistry and have been identified as a novel class of natural products from marine organisms. rsc.orgnih.gov The presence of both activating (dimethylamino, methyl) and deactivating (chloro) groups on the same ring makes this compound a molecule with complex and interesting reactivity.
Historical and Evolving Significance in Chemical Synthesis and Reaction Studies
The historical synthesis of halogenated toluidines often involved multi-step processes, such as the Sandmeyer reaction, where an amino group of a toluidine is diazotized and subsequently replaced by a halogen using a cuprous chloride catalyst. orgsyn.org The parent compound, N,N-dimethyl-p-toluidine, has long been used as a polymerization accelerator, particularly for curing methyl methacrylate (B99206) monomers in dental materials and bone cements. certifico.com
The significance of compounds like this compound has evolved with the advancement of synthetic methodologies. Modern organic synthesis seeks to create molecules with precisely controlled properties. The introduction of a chlorine atom onto the N,N-dimethyl-p-toluidine framework is a strategic modification to fine-tune the electronic and steric characteristics of the molecule. This can alter its reactivity, solubility, and potential biological activity. More recent synthetic methods allow for selective halogenation of anilines, for instance, by treating N,N-dialkylaniline N-oxides with thionyl halides, providing practical routes to electron-rich aryl halides. nih.gov
Current Academic Research Trajectories for this compound
While specific research focused exclusively on this compound is not widespread, its structure places it at the intersection of several current academic research trajectories:
Development of Halogenated Molecules: Halogen atoms, particularly chlorine and fluorine, are increasingly incorporated into drug candidates to enhance their physicochemical and pharmacodynamic properties. mdpi.com Research in this area involves synthesizing novel halogenated building blocks, and this compound could serve as such a precursor.
Mechanistic Studies: The interplay of activating and deactivating groups on the aromatic ring makes this compound an interesting substrate for studying the mechanisms of electrophilic aromatic substitution and other reactions. Research into aniline-catalyzed halogenation reactions, for example, seeks to understand the role of amine derivatives in facilitating these transformations. researchgate.net
Synthesis of Complex Targets: As a substituted aniline (B41778), it can be a starting material or intermediate in the synthesis of more complex molecules for materials science or medicinal chemistry. The specific substitution pattern can direct further reactions to achieve desired molecular architectures.
Methodological Frameworks for Investigating this compound
The investigation of this compound involves established chemical and analytical frameworks.
Synthetic Methodologies: The synthesis of this compound could theoretically proceed through several routes:
Direct Chlorination: Electrophilic chlorination of N,N-dimethyl-p-toluidine. The directing effects of the powerful dimethylamino group would need to be carefully controlled to achieve substitution at the desired ortho position.
Alkylation of a Precursor: N,N-dimethylation of 2-chloro-p-toluidine. This is a common method for preparing tertiary amines. libretexts.org
Modern Halogenation Techniques: Utilizing methods like the treatment of the corresponding N-oxide with thionyl chloride for selective ortho-chlorination. nih.gov
Analytical and Characterization Frameworks: The identity and purity of this compound would be confirmed using a suite of standard analytical techniques:
Spectroscopy: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) to elucidate the carbon-hydrogen framework and confirm the substitution pattern. Infrared (IR) spectroscopy would identify functional groups.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to assess purity.
Below are data tables for the physical and chemical properties of this compound and its parent compounds.
Table 1: Physicochemical Properties of this compound Data for this specific compound is limited as it is primarily a research chemical.
| Property | Value | Source |
|---|---|---|
| CAS Number | 196803-74-4 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₂ClN | sigmaaldrich.com |
| Molecular Weight | 169.65 g/mol | Calculated |
Structure
3D Structure
Properties
CAS No. |
196803-74-4 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-N,N,4-trimethylaniline |
InChI |
InChI=1S/C9H12ClN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3 |
InChI Key |
GPYYUDWDKLIISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Strategies for 2 Chloro N,n Dimethyl P Toluidine
Direct Chlorination Approaches Utilizing N,N-dimethyl-p-toluidine as a Precursor
Direct chlorination of the aromatic ring of N,N-dimethyl-p-toluidine presents a straightforward approach to introduce a chlorine atom. However, achieving regioselectivity to favor the formation of the 2-chloro isomer is a significant challenge due to the activating and ortho-, para-directing nature of the dimethylamino and methyl groups.
Catalytic Chlorination Techniques and Their Mechanistic Implications
Catalytic methods are employed to enhance the selectivity of the chlorination reaction. While specific catalytic systems for the direct chlorination of N,N-dimethyl-p-toluidine to its 2-chloro derivative are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution are central. The mechanism involves the generation of an electrophilic chlorine species, which then attacks the electron-rich aromatic ring. The dimethylamino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl group, substitution is directed to the positions ortho to the dimethylamino group.
The reaction is often complicated by the potential for over-chlorination and the formation of isomeric products. The choice of catalyst and chlorinating agent is crucial in directing the substitution to the desired position and minimizing side reactions.
Optimization of Reagent Systems and Reaction Parameters for Selective Chlorination
The selective synthesis of 2-Chloro-N,N-dimethyl-P-toluidine via direct chlorination hinges on the careful optimization of the reagent system and reaction conditions.
Key Parameters for Optimization:
| Parameter | Influence on the Reaction |
| Chlorinating Agent | The reactivity and steric bulk of the chlorinating agent (e.g., N-chlorosuccinimide, tert-butyl hypochlorite) can influence the regioselectivity. nih.gov |
| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of reaction intermediates. |
| Temperature | Lower temperatures generally favor higher selectivity by reducing the rate of competing side reactions. |
| Catalyst | The nature of the catalyst can influence the generation and delivery of the electrophilic chlorine species. |
Research into related compounds, such as the chlorination of C(sp³)–H bonds, highlights the importance of developing highly site-selective methods to avoid the formation of multiple products. nih.gov These studies emphasize the need for new systems that can tolerate a wide range of functional groups while achieving high selectivity. nih.gov
Multi-Step Synthetic Sequences Incorporating Halogenation and Amination Reactions
Convergent Synthesis of the Toluidine Framework with Subsequent Chlorine Introduction
In a convergent approach, the N,N-dimethyl-p-toluidine framework is first assembled, followed by the introduction of the chlorine atom in a later step. This strategy is exemplified in syntheses where N,N-dimethyl-p-toluidine is prepared from p-toluidine (B81030). For instance, N,N-dimethyl-p-toluidine can be synthesized by reacting p-toluidine with methanol (B129727) and POCl₃ in an autoclave at high temperatures and pressures. prepchem.comchemicalbook.com Subsequent selective chlorination would then be required to yield the final product.
Divergent Pathways from Pre-chlorinated Aromatic Substrates
A divergent synthesis begins with an aromatic substrate that already contains the chlorine atom in the desired position. A common precursor for this route is 2-chloro-4-methylaniline (B104755) (2-chloro-p-toluidine). nih.gov This pre-chlorinated intermediate can then undergo N,N-dimethylation to introduce the dimethylamino group, thus completing the synthesis of this compound. The synthesis of the 2-chloro-p-toluidine precursor itself can be achieved through methods like the Sandmeyer reaction starting from o-toluidine (B26562) hydrochloride. chemicalbook.com
Illustrative Divergent Synthesis:
| Step | Reactants | Product |
| 1. Diazotization | o-Toluidine hydrochloride, Isopentyl nitrite | 2-Methylbenzenediazonium intermediate |
| 2. Sandmeyer Reaction | 2-Methylbenzenediazonium intermediate, Copper(I) chloride | 2-Chlorotoluene |
| 3. Nitration | 2-Chlorotoluene, Nitrating agent | 2-Chloro-4-nitrotoluene |
| 4. Reduction | 2-Chloro-4-nitrotoluene, Reducing agent | 2-Chloro-4-methylaniline |
| 5. N,N-Dimethylation | 2-Chloro-4-methylaniline, Methylating agent | This compound |
This multi-step approach, while longer, provides unambiguous control over the position of the chloro substituent.
Exploration of Sustainable and Green Chemistry Routes for this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of this compound, green chemistry approaches could involve:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or 2-methyltetrahydrofuran. mdpi.comnih.gov
Catalytic Processes: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially reduce energy usage and by-product formation, as has been demonstrated in the synthesis of related toluidine derivatives. researchgate.net
While specific green synthesis protocols for this compound are not extensively documented in the provided search results, the application of these principles to the general synthetic strategies outlined above is a key area for future research and development. For example, the development of a catalytic, one-pot synthesis from readily available starting materials would represent a significant advancement in the sustainable production of this compound.
Laboratory-Scale Process Intensification and Yield Enhancement in this compound Production
The production of this compound can be optimized at the laboratory scale by implementing process intensification strategies. These strategies aim to improve reaction efficiency, selectivity, safety, and yield while reducing reaction times and waste generation. Key areas of focus for the synthesis of this compound include the management of reaction exotherms, enhancement of mass transfer, and precise control over reaction parameters.
The primary synthetic route to this compound is the direct electrophilic chlorination of N,N-dimethyl-p-toluidine. The powerful activating and ortho-, para-directing effect of the dimethylamino group, coupled with the weaker activating effect of the methyl group, preferentially directs the incoming electrophilic chlorine to the positions ortho to the dimethylamino group.
A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon or an ether, at a controlled temperature to manage the exothermic nature of the reaction and to minimize the formation of side products, such as the 2,6-dichloro derivative.
Another widely used reagent for this purpose is N-chlorosuccinimide (NCS). NCS is a milder and safer alternative to gaseous chlorine or sulfuryl chloride, offering good selectivity for the monochlorination of activated aromatic rings. The reaction with NCS can be catalyzed by acids to enhance the electrophilicity of the chlorine.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound from N,N-dimethyl-p-toluidine using a chlorinating agent.
Research into the chlorination of similar activated aromatic compounds has provided insights that can be applied to optimize the synthesis of this compound. For instance, studies on the chlorination of 4-nitroaniline (B120555) have demonstrated that microflow reactor systems can significantly intensify the process. rsc.org In a liquid-liquid microflow system, dissolving chlorine gas in a solvent like 1,2-dichloroethane (B1671644) before reacting it with the substrate can lead to extremely short reaction times (on the order of seconds) and high conversion and selectivity. rsc.org This approach mitigates the risks associated with handling gaseous chlorine and overcomes mass transfer limitations inherent in gas-liquid reactions. rsc.org
The use of microreactors offers superior heat and mass transfer capabilities compared to traditional batch reactors. cetjournal.it This is particularly advantageous for highly exothermic reactions like aromatic chlorination, as it allows for precise temperature control, preventing the formation of hot spots that can lead to side reactions and reduced yields. cetjournal.itresearchgate.net The high surface-area-to-volume ratio in microchannels ensures efficient mixing and heat dissipation, leading to a more controlled and reproducible reaction environment. cetjournal.it
Furthermore, the choice of solvent and catalyst can be critical for yield enhancement. While chlorinated solvents are common, exploring greener solvent alternatives is an ongoing area of research. The use of solid acid catalysts or Lewis acid catalysts in conjunction with milder chlorinating agents like NCS can also improve selectivity and reaction rates.
To provide a clearer understanding of potential reaction conditions, the following data tables summarize typical parameters for the chlorination of activated aromatic systems, which can be adapted for the synthesis of this compound.
Table 1: Illustrative Reaction Parameters for the Synthesis of this compound
| Parameter | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) |
| Starting Material | N,N-dimethyl-p-toluidine | N,N-dimethyl-p-toluidine |
| Chlorinating Agent | SO₂Cl₂ | NCS |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Acetonitrile, Dichloromethane |
| Temperature | 0 - 25 °C | 20 - 50 °C |
| Reaction Time | 1 - 4 hours | 2 - 8 hours |
| Catalyst (optional) | None required | Protic or Lewis Acid |
| Typical Yield | Moderate to High | Moderate to High |
| Key Considerations | Exothermic, requires careful temperature control. | Milder reaction, may require longer reaction times or catalysis. |
Table 2: Comparison of Batch vs. Microflow Reactor for Aromatic Chlorination
| Feature | Batch Reactor | Microflow Reactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Mass Transfer | Can be limiting, especially in gas-liquid systems | Excellent, efficient mixing |
| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes |
| Reaction Time | Hours | Seconds to minutes |
| Scalability | Numbering-up or increasing reactor size | Numbering-up (running multiple reactors in parallel) |
| Process Control | Moderate | High |
By leveraging these process intensification strategies, the laboratory-scale production of this compound can be significantly improved in terms of efficiency, safety, and yield. The adoption of continuous flow chemistry, in particular, presents a promising avenue for the future development of this and other fine chemical manufacturing processes.
Reactivity Profiles and Mechanistic Investigations of 2 Chloro N,n Dimethyl P Toluidine
Aromatic Substitution Reactions of 2-Chloro-N,N-dimethyl-P-toluidine
Aromatic substitution reactions are fundamental transformations in organic synthesis, allowing for the functionalization of aromatic rings. The reactivity of this compound in these reactions is governed by the electronic and steric effects of its substituents: the chloro, dimethylamino, and methyl groups.
Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity
In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich benzene (B151609) ring. masterorganicchemistry.com The existing substituents on the ring direct the position of the incoming electrophile. Activating groups, which donate electron density to the ring, are typically ortho, para-directors, while deactivating groups, which withdraw electron density, are meta-directors. youtube.comyoutube.com
For this compound, the dimethylamino group is a strongly activating ortho, para-director due to its ability to donate a lone pair of electrons through resonance. The methyl group is a weakly activating ortho, para-director. Conversely, the chlorine atom is a deactivating ortho, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect. msu.edu
The regioselectivity of EAS reactions on this compound is a result of the interplay between these directing effects and steric hindrance. The positions ortho and para to the powerful dimethylamino group are highly activated. However, one ortho position is blocked by the chloro group, and the other by the methyl group. This leaves the positions ortho and para to the chloro and methyl groups as potential sites for substitution. The directing effects of the substituents will ultimately determine the major product. youtube.comyoutube.com
Table 1: Directing Effects of Substituents in this compound for EAS
| Substituent | Electronic Effect | Directing Preference |
| -N(CH₃)₂ | Strongly Activating (Resonance) | Ortho, Para |
| -CH₃ | Weakly Activating (Inductive) | Ortho, Para |
| -Cl | Deactivating (Inductive), Weakly Activating (Resonance) | Ortho, Para |
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The specific conditions of the reaction, such as the nature of the electrophile and the catalyst used, can also influence the regiochemical outcome. msu.edu For instance, in a Friedel-Crafts acylation, the acetyl group would be expected to add at the position most activated and sterically accessible. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This compound can serve as an aryl halide partner in these reactions.
Palladium-Catalyzed C-C, C-N, and C-O Bond Formations
Palladium catalysts are widely used for cross-coupling reactions. nih.gov The low reactivity of aryl chlorides compared to bromides and iodides often necessitates the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step, which is often rate-limiting. thieme-connect.com
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an organoboron reagent with an organohalide. libretexts.orgorganic-chemistry.org For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) compound. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, RuPhos) is critical for achieving high yields, especially with less reactive aryl chlorides. thieme-connect.comharvard.edunih.gov
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, coupling an amine with an aryl halide. wikipedia.orglibretexts.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst and a base would yield a more complex aniline (B41778) derivative. The development of specialized ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl chlorides. wikipedia.orgnih.govresearchgate.net
C-O Bond Formation: Palladium-catalyzed C-O cross-coupling reactions allow for the synthesis of aryl ethers from alcohols or phenols. mit.edu Coupling this compound with an alcohol or phenol (B47542) would yield the corresponding ether. These reactions can be challenging due to competing β-hydride elimination, especially with primary alcohols. mit.edu The use of specific ligands like t-BuBrettPhos can help to minimize this side reaction. mit.edu
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |
| Suzuki-Miyaura | C-C | Organoboron reagent | Pd(OAc)₂ / SPhos |
| Buchwald-Hartwig | C-N | Amine | Pd₂(dba)₃ / BINAP |
| C-O Coupling | C-O | Alcohol/Phenol | Pd(OAc)₂ / t-BuBrettPhos |
Alternative Metal Catalysis in Cross-Coupling Methodologies
While palladium is dominant, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions. escholarship.org
Nickel Catalysis: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. escholarship.org They have been successfully employed in Suzuki-Miyaura and Buchwald-Hartwig type reactions, as well as in cross-electrophile couplings. escholarship.orgnih.govrsc.org For example, nickel catalysts with ligands like bathophenanthroline (B157979) have been used for the coupling of 2-chloropyridines with alkyl bromides. nih.gov
Copper Catalysis: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history but often required harsh conditions. acs.org Modern developments have led to milder copper-catalyzed systems for C-N, C-O, and C-C bond formation. rsc.orgnih.gov Copper catalysts can be particularly effective for the coupling of aryl halides with a variety of nucleophiles, including amines, phenols, and organometallic reagents. rsc.orgnih.govresearchgate.net
Oxidative and Reductive Transformations Involving this compound
The substituents on this compound can undergo various oxidative and reductive transformations.
The dimethylamino group can be oxidized to form an N-oxide or can be demethylated under certain conditions. The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reductive transformations can also be performed. For instance, the chloro group can be removed via hydrodehalogenation, a process often catalyzed by palladium on carbon (Pd/C) with a hydrogen source. This would yield N,N-dimethyl-p-toluidine.
Elucidation of Electron Transfer Mechanisms in Redox Reactions
The redox behavior of this compound is fundamentally governed by the ease with which it can undergo single-electron transfer (SET) to form a radical cation. While direct electrochemical studies on this specific molecule are not extensively documented in the literature, a comprehensive understanding can be extrapolated from its parent compound, N,N-dimethyl-p-toluidine (DMT).
Electrochemical studies on DMT reveal that it undergoes a one-electron oxidation to generate its corresponding radical cation. nih.govsigmaaldrich.com This process is a critical initiation step in various polymerization reactions where DMT is used as an accelerator. The stability and subsequent reactivity of this radical cation are central to its chemical behavior.
The general mechanism for the electrochemical oxidation can be depicted as follows:
Step 1: One-electron oxidation this compound → [this compound]•+ + e-
The generated radical cation is a key intermediate that can participate in subsequent chemical reactions. The precise redox potential would be a crucial parameter in predicting the kinetics and thermodynamics of such electron transfer processes.
To illustrate the expected electronic effects on redox potentials, the following table presents hypothetical relative oxidation potentials based on the known effects of similar substituents on aromatic systems.
| Compound | Substituent Effects | Expected Relative Oxidation Potential |
| N,N-dimethyl-p-toluidine | p-Me (donating) | Base |
| N,N-dimethylaniline | (Reference) | Higher than DMT |
| 2-Chloro-N,N-dimethylaniline | o-Cl (withdrawing) | Significantly higher than N,N-dimethylaniline |
| This compound | o-Cl (withdrawing), p-Me (donating) | Higher than DMT, potentially slightly lower than 2-Chloro-N,N-dimethylaniline |
This table is illustrative and based on established principles of physical organic chemistry.
Investigations into Radical-Mediated Reaction Pathways
Following the initial electron transfer, the resulting radical cation of this compound is poised to undergo a variety of radical-mediated reactions. Drawing parallels from the well-studied N,N-dimethyl-p-toluidine (DMT), a primary pathway involves the reaction of the radical cation with a neutral molecule of the parent amine. nih.govsigmaaldrich.com
Kinetic studies on the electrogenerated radical cation of DMT have shown that it can participate in a dimerization process. sigmaaldrich.comresearchgate.net This reaction is often preceded by a rate-determining proton transfer step. nih.govsigmaaldrich.com A plausible mechanism involves the abstraction of a proton from one of the N-methyl groups, leading to the formation of a new radical species that can then dimerize.
For this compound, a similar pathway is anticipated. The reaction sequence would be initiated by the formation of the radical cation, as discussed in the previous section.
Step 2: Reaction with a neutral molecule and proton transfer [this compound]•+ + this compound → Dimerization Precursors
The steric hindrance introduced by the ortho-chloro substituent might influence the rate of dimerization. Furthermore, the electronic perturbation caused by the chlorine atom could affect the stability of the intermediate radical species and potentially open up alternative reaction pathways, such as intramolecular cyclization, although such pathways are highly speculative without direct experimental evidence.
The following table outlines the key steps in the proposed radical-mediated pathway for this compound, based on the established mechanism for DMT.
| Step | Description | Reactants | Products |
| 1 | One-electron oxidation | This compound | [this compound]•+ |
| 2 | Radical-Molecule Interaction | [this compound]•+, this compound | Dimerization Intermediates |
| 3 | Dimerization | Dimerization Intermediates | Dimerized Product |
Acid-Base Equilibria and Protonation Dynamics of the Tertiary Amine Moiety
The tertiary amine functionality of this compound imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton, establishing an acid-base equilibrium. The position of this equilibrium is quantified by the pKa of the conjugate acid.
The basicity of substituted N,N-dimethylanilines is a well-studied area, and the principles derived from these studies can be applied to predict the behavior of this compound. researchgate.netresearchgate.net The basicity of the nitrogen atom is highly sensitive to the electronic effects of the substituents on the aromatic ring.
In the case of this compound, two key substituents influence the electron density on the nitrogen atom:
p-Methyl group: This electron-donating group increases the electron density on the aromatic ring through inductive and hyperconjugative effects, which in turn enhances the basicity of the nitrogen atom.
o-Chloro group: The chlorine atom is electron-withdrawing via its inductive effect, which significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity. The ortho position of the chloro group also introduces steric hindrance around the nitrogen atom, which can affect the solvation of the protonated form and further influence the basicity.
Given the strong electron-withdrawing nature of the ortho-chloro substituent, it is expected that this compound will be a weaker base than its parent compound, N,N-dimethyl-p-toluidine. The protonation of the amino group in strongly acidic media can also have a profound impact on the reactivity of the molecule in subsequent reactions, such as nitration, by altering the directing effects of the substituent. learncbse.in
The equilibrium for the protonation of the tertiary amine is as follows:
This compound + H+ ⇌ [2-Chloro-N,N-dimethyl-p-toluidinium]+
A comparative table of pKa values for related compounds illustrates the expected trend in basicity.
| Compound | Key Substituents | Expected pKa of Conjugate Acid |
| N,N-dimethylaniline | (Reference) | ~5.1 |
| N,N-dimethyl-p-toluidine | p-Me (donating) | > 5.1 |
| 2-Chloro-N,N-dimethylaniline | o-Cl (withdrawing) | < 5.1 |
| This compound | o-Cl (withdrawing), p-Me (donating) | < 5.1 (Expected to be a weak base) |
The pKa values are approximate and serve for comparative purposes.
The study of the acid-base properties is crucial as the protonation state of the molecule will dictate its solubility in aqueous media and its nucleophilicity in various chemical transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro N,n Dimethyl P Toluidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.
Comprehensive Analysis of ¹H, ¹³C, and 2D NMR Data for Precise Structural Assignment
While specific experimental spectra for 2-Chloro-N,N-dimethyl-p-toluidine are not widely published, a detailed structural assignment can be achieved by analyzing predicted chemical shifts and coupling patterns based on well-understood substituent effects on the p-toluidine (B81030) scaffold. The electron-donating dimethylamino group and methyl group, along with the electron-withdrawing chloro group, create a distinct electronic environment for each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the p-methyl protons. The aromatic region would display a complex pattern due to the specific substitution. The proton ortho to the chloro group is expected to be the most deshielded.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The signals for the aromatic carbons are spread over a characteristic range, with the carbon atom bonded to the chlorine atom showing a significant downfield shift. docbrown.info Quaternary carbons, such as the one attached to the chloro group and the one bonded to the methyl group, typically exhibit weaker signals. youtube.com Data from analogous compounds like N,N-dimethyl-p-toluidine and N,N-dimethyl-m-toluidine can help in predicting these shifts. chemicalbook.comchemicalbook.comchemicalbook.com
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitive assignments.
COSY: Would reveal the coupling relationships between adjacent aromatic protons.
HSQC: Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Ar-H (ortho to -N(CH₃)₂) | ~6.8-7.0 | ~115-120 | d |
| Ar-H (meta to -N(CH₃)₂) | ~7.0-7.2 | ~130-135 | d |
| Ar-H (ortho to -CH₃) | ~7.0-7.2 | ~128-132 | s |
| p-CH₃ | ~2.3 | ~20-22 | s |
| -N(CH₃)₂ | ~2.7 | ~40-45 | s |
| C-Cl | - | ~125-130 | - |
| C-N(CH₃)₂ | - | ~150-155 | - |
| C-CH₃ | - | ~130-135 | - |
Studies on Conformational Preferences and Dynamic Processes via Variable Temperature NMR
Molecules like this compound can exhibit dynamic processes, such as restricted rotation around the C(aryl)-N bond due to steric hindrance between the ortho-chloro substituent and the dimethylamino group. Variable Temperature (VT) NMR is the primary technique to study such phenomena.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where rotation around the C-N bond is fast on the NMR timescale, the two methyl groups of the dimethylamino moiety would be equivalent and appear as a single sharp singlet. As the temperature is lowered, rotation slows down. If the rotational barrier is high enough, the two methyl groups can become diastereotopic due to the chiral plane of the molecule, leading to the broadening of the singlet and its eventual coalescence into two distinct singlets at a sufficiently low temperature. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₉H₁₂ClN) is calculated to be 169.0658 Da. An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion M⁺˙ at m/z 169) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The analysis of these fragments helps to piece together the molecular structure.
The fragmentation of this compound is expected to follow pathways characteristic of N,N-dimethylanilines and chlorinated aromatic compounds. A plausible fragmentation pathway would be:
Loss of a methyl radical (•CH₃): This is a very common fragmentation for N,N-dimethylanilines, leading to a stable [M-15]⁺ ion at m/z 154. nih.gov This fragment is often the base peak in the spectrum.
Loss of HCl: Elimination of a chlorine atom along with a proton from the ring or a methyl group could lead to a fragment ion.
Ring fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species.
Analysis of related compounds like 2-chloro-p-toluidine shows a prominent peak corresponding to the loss of chlorine and subsequent fragmentation of the toluidine ring. nih.gov For N,N-dimethyl-p-toluidine, dehydrogenation has also been observed as a fragmentation process. researchgate.netacs.org
Predicted Major Fragments in the MS/MS Spectrum of this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 169/171 | Molecular Ion [M]⁺˙ | [C₉H₁₂ClN]⁺˙ |
| 154/156 | [M - CH₃]⁺ | [C₈H₉ClN]⁺ |
| 134 | [M - Cl]⁺ | [C₉H₁₂N]⁺ |
| 119 | [M - Cl - CH₃]⁺˙ | [C₈H₉N]⁺˙ |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound, allowing for the identification of functional groups and structural features.
The vibrational spectrum of this compound will be dominated by vibrations associated with the substituted benzene (B151609) ring, the methyl groups, and the carbon-nitrogen and carbon-chlorine bonds. The analysis is based on characteristic group frequencies observed in similar molecules like toluene (B28343) and other substituted benzenes. cdnsciencepub.comroyalsocietypublishing.orgnih.govcdnsciencepub.com
FT-IR Spectroscopy:
C-H stretching: Aromatic C-H stretches are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. uci.edu
C=C stretching: Aromatic ring stretching vibrations typically give rise to a group of peaks in the 1450-1600 cm⁻¹ region.
C-N stretching: The C-N stretching vibration for aromatic amines is usually found in the 1250-1340 cm⁻¹ range. cdnsciencepub.com
C-Cl stretching: The C-Cl stretching vibration is expected in the far-infrared region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C-C backbone of the aromatic ring, which may be weak in the IR spectrum. The symmetric ring breathing mode is often a strong and characteristic peak in the Raman spectrum.
Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Assignment | Expected Intensity (IR/Raman) |
|---|---|---|
| 3100-3000 | Aromatic C-H stretch | Medium/Strong |
| 2980-2850 | Aliphatic C-H stretch (-CH₃, -N(CH₃)₂) | Strong/Strong |
| 1610-1580 | Aromatic C=C ring stretch | Medium-Strong/Strong |
| 1520-1470 | Aromatic C=C ring stretch | Medium-Strong/Strong |
| 1465-1440 | CH₃ asymmetric deformation | Medium/Medium |
| 1340-1250 | Aromatic C-N stretch | Strong/Medium |
| 800-600 | C-Cl stretch | Strong/Strong |
| 900-800 | Aromatic C-H out-of-plane bend | Strong/Weak |
Assignment of Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups.
The primary vibrations of interest include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The methyl groups attached to the nitrogen and the aromatic ring will show stretching vibrations in the 2975-2850 cm⁻¹ range.
C=C aromatic ring stretching: These vibrations are characteristic of the benzene ring and usually appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-N stretching: The stretching vibration of the aromatic carbon to the nitrogen bond is expected in the 1360-1250 cm⁻¹ range.
C-Cl stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.
For comparison, the experimental IR data for the related compound 2-Chloro-p-toluidine shows characteristic N-H stretching bands, which would be absent in this compound due to the tertiary nature of the amine.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2975-2850 |
| C=C Aromatic Stretch | 1600-1450 |
| C-N Stretch | 1360-1250 |
| C-Cl Stretch | 800-600 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
Hydrogen bonding plays a critical role in determining the physical and chemical properties of many compounds. It involves the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.
Electronic Absorption Spectroscopy (UV-Vis) and Fluorescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the substituted benzene ring.
The electronic spectrum is expected to show absorptions characteristic of a substituted benzene derivative. These typically include:
π → π* transitions: These are high-energy transitions of the aromatic system, usually occurring below 280 nm. The substitution on the benzene ring, including the chloro, methyl, and N,N-dimethylamino groups, will influence the exact position and intensity of these absorption bands. The strong electron-donating N,N-dimethylamino group is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.
n → π* transitions: These are lower energy transitions involving the non-bonding electrons on the nitrogen and chlorine atoms. These bands are typically weaker in intensity and may be observed as a shoulder on the main π → π* absorption bands.
The UV spectrum of the related compound 2-Chloro-p-toluidine has been reported, and it can be anticipated that the N,N-dimethylation in the target compound will lead to a further red shift and possibly an increase in the molar absorptivity of the main absorption bands due to the enhanced electron-donating character of the dimethylamino group.
Fluorescence studies would provide insight into the de-excitation pathways of the electronically excited state. While many aromatic amines are fluorescent, the presence of the heavy chlorine atom could potentially quench fluorescence through enhanced intersystem crossing.
| Compound | Reported UV Absorption Maximum (λmax) |
| 2-Chloro-p-toluidine | Data not readily available in the searched literature. |
| N,N-Dimethyl-p-toluidine | Data not readily available in the searched literature. |
Note: Specific experimental UV-Vis and fluorescence data for this compound are not widely available in the public domain.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Conformation: The exact spatial orientation of the N,N-dimethylamino and methyl groups relative to the benzene ring.
Intermolecular interactions: A detailed map of how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as C-H···π or halogen bonding.
As of the latest literature search, there is no publicly available crystal structure for this compound in crystallographic databases. Such a study would be invaluable for a complete understanding of its solid-state properties.
Computational and Theoretical Investigations of 2 Chloro N,n Dimethyl P Toluidine
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules from first principles. For a molecule like 2-Chloro-N,N-dimethyl-P-toluidine, Density Functional Theory (DFT) and ab initio methods would be the primary approaches. DFT is often favored for its balance of computational cost and accuracy, particularly for systems with a moderate number of atoms. acs.org Ab initio methods, while computationally more intensive, can offer higher accuracy.
Prediction of Molecular Geometry, Electronic Structure, and Stability
A foundational step in the computational analysis of this compound would be the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a theoretical study of halogenated anilines, DFT calculations were used to obtain optimized structures, which are essential for further analysis. dntb.gov.ua
Once the geometry is optimized, the electronic structure can be elucidated. This involves mapping the distribution of electrons within the molecule, which governs its chemical behavior. The stability of the molecule can then be assessed by calculating its total energy. Theoretical studies on protonated aromatic molecules like benzenium and toluenium have successfully used computational methods to determine their stabilities. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure, collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For example, in a computational study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a low HOMO-LUMO energy gap was found to indicate high chemical reactivity and polarizability. ucsb.edu Similar analyses would be invaluable for understanding the reactivity of this compound.
To illustrate the type of data generated, a hypothetical HOMO-LUMO analysis for this compound is presented in the table below. The values are for illustrative purposes only and are not based on actual calculations for this specific compound.
Hypothetical Frontier Molecular Orbital Data
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. This map is color-coded to indicate regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack. chemrxiv.org Red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas, representing positive potential, are prone to nucleophilic attack.
In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the MEP surface was used to identify the negative potential sites around electronegative atoms and positive potential sites around hydrogen atoms, thereby predicting the molecule's reactive centers. ucsb.edu For this compound, an MEP analysis would highlight the influence of the electron-withdrawing chlorine atom and the electron-donating dimethylamino and methyl groups on the aromatic ring's reactivity.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry also provides powerful tools for modeling chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of reaction rates. rsc.org
Computational Elucidation of Reaction Mechanisms and Rate-Determining Steps
By mapping the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This includes the identification of any intermediates and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is key to understanding the reaction mechanism. The step with the highest energy transition state is the rate-determining step of the reaction.
For instance, a kinetic study of the reaction between N,N-dimethyl-p-toluidine and its electrogenerated radical cation used digital simulation of voltammetry to show a mechanism involving dimerization of the radical following a rate-determining proton transfer step. acs.org
Prediction of Activation Barriers and Reaction Energetics
A computational study on the reaction between the HO2 radical and the n-propyl peroxy radical calculated the barrier height of the transition state to understand the reaction kinetics. worldscientific.com For this compound, such calculations could predict its reactivity in various chemical transformations.
A hypothetical data table for the predicted energetics of a reaction involving this compound is shown below for illustrative purposes.
Hypothetical Reaction Energetics Data
| Parameter | Predicted Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 25 |
| Enthalpy of Reaction (ΔH) | -15 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide a powerful computational lens for examining the atomic-level behavior of this compound, offering critical insights into its structural flexibility and interactions with solvents. These simulations map the molecule's conformational landscape, which is primarily defined by the rotation around the C-N bond linking the dimethylamino group to the aromatic ring.
The presence of both a chloro and a methyl group on the phenyl ring introduces significant steric and electronic effects that shape the molecule's preferred conformations. The bulky chlorine atom at the ortho position can create steric hindrance that restricts the free rotation of the N,N-dimethylamino group, favoring conformations that minimize atomic clashes. This leads to a complex potential energy surface with distinct energy minima corresponding to stable or meta-stable conformers.
Solvation effects are crucial for understanding the molecule's behavior in a liquid environment. MD simulations that include explicit solvent molecules can reveal how interactions with the solvent modulate the conformational preferences of this compound. In polar solvents, the polar C-Cl bond and the nitrogen atom of the dimethylamino group can engage in significant dipole-dipole interactions with solvent molecules. Quantum mechanics/molecular mechanics (QM/MM) simulations, a hybrid method, can be particularly insightful. researchgate.netmdpi.com These methods treat the solute (this compound) with high-level quantum mechanics while the surrounding solvent is modeled with more computationally efficient molecular mechanics. researchgate.net This approach allows for an accurate description of how solute-solvent interactions, such as hydrogen bonding between the amine oxide oxygen and water molecules, can influence reaction rates and reactant stability. researchgate.net The analysis of radial distribution functions from these simulations can quantify the structuring of the solvent around the solute, showing, for instance, a decrease and broadening of coordination number distributions when moving from a simpler to a more complex (QM/MM) descriptive model. mdpi.com
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry, particularly through the application of Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules like this compound. nih.govyoutube.com These in silico predictions are invaluable for interpreting and validating experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. youtube.comresearchgate.net
DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding for each nucleus. nih.govresearchgate.net These predicted shifts are then compared against experimental spectra. A strong correlation, often evaluated through a mean absolute deviation, where a value under 1.5 ppm for carbon is considered a good match, provides confidence in the structural assignment. youtube.com For complex structures, this comparison can be critical in confirming the correct isomer or conformer. youtube.com
Similarly, the vibrational frequencies observed in IR and Raman spectroscopy can be computationally modeled. researchgate.net These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as C-H stretches of the methyl and aromatic groups, C-N stretching, and C-Cl stretching. The theoretical data, when compared with experimental spectra, can confirm the presence of key functional groups and provide a detailed understanding of the molecule's vibrational modes. researchgate.net Often, a scaling factor is applied to the calculated frequencies to achieve better agreement with experimental results. youtube.com The combination of experimental analysis with theoretical calculations provides a robust and comprehensive characterization of the molecular structure. researchgate.netresearchgate.net
Synthesis and Study of Derivatives and Analogues of 2 Chloro N,n Dimethyl P Toluidine
Design and Synthesis of Substituted 2-Chloro-N,N-dimethyl-P-toluidine Derivatives
The targeted modification of this compound to create derivatives with tailored properties is an area of significant synthetic interest. These modifications can generally be categorized by the site of functionalization: the aromatic ring or the N-alkyl substituents.
Introduction of Additional Functional Groups at the Aromatic Ring
The introduction of new functional groups onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The existing substituents—a chloro group (-Cl), a methyl group (-CH₃), and a dimethylamino group (-N(CH₃)₂)—exert significant influence on the reactivity and regioselectivity of these reactions.
The dimethylamino group is a powerful activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. Conversely, the chloro group is deactivating yet ortho-, para-directing due to its competing -I (inductive) and +M effects. quora.comquora.com The methyl group is a weak activating, ortho-, para-directing group. The interplay of these directing effects suggests that incoming electrophiles would preferentially substitute at the positions ortho and para to the strongly activating dimethylamino group. However, steric hindrance from the adjacent chloro and methyl groups can influence the final product distribution. acs.org
While specific studies on the extensive functionalization of this compound are not widely documented, general methods for aniline (B41778) derivatization, such as nitration or halogenation, could theoretically be applied. libretexts.org For instance, nitration would likely yield products where the nitro group is introduced at the positions activated by the dimethylamino group, though the reaction conditions would need to be carefully controlled to prevent overreaction or degradation, a common issue with highly activated anilines. libretexts.org
Modifications to the N-Alkyl Groups (e.g., N,N-diethyl analogues)
Modifying the N-alkyl groups from dimethyl to other variants, such as N,N-diethyl, typically requires a de novo synthetic approach rather than a direct modification of the existing N,N-dimethyl compound. The synthesis would start with the parent amine, 2-chloro-p-toluidine. This primary amine can then be alkylated using appropriate reagents.
For example, the synthesis of an N,N-diethyl analogue would involve reacting 2-chloro-p-toluidine with an ethylating agent like ethyl iodide or diethyl sulfate. researchgate.net Alternative modern approaches include reductive amination with acetaldehyde (B116499) or catalytic N-alkylation using ethanol. certifico.com Such synthetic strategies allow for the introduction of a wide variety of alkyl groups, enabling the creation of a library of N-substituted derivatives. A study on the preparation of N,N-diethyl- and N,N-dimethylaniline oxides outlines the synthesis of various substituted anilines, providing a methodological basis for creating such analogues. researchgate.net
Structure-Reactivity and Structure-Property Relationship Studies within the this compound Series
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how molecular modifications influence the chemical behavior and physical characteristics of a compound series. For the this compound family, such studies would systematically alter the structure and measure the resulting changes.
Key areas of investigation would include:
Basicity: The basicity of the tertiary amine is a fundamental property. The introduction of electron-withdrawing groups (e.g., -NO₂) on the aromatic ring would be expected to decrease the basicity of the nitrogen atom, while additional electron-donating groups would increase it. A study on substituted anilines confirmed this trend, showing a clear correlation between the electronic nature of substituents and reaction rates. rsc.orgutmb.edu
Nucleophilicity: The nucleophilic character of the amine is critical for its role as a synthetic intermediate. Steric hindrance around the nitrogen atom, for instance by replacing N,N-dimethyl groups with bulkier N,N-diethyl or N,N-diisopropyl groups, would likely decrease its nucleophilicity.
Solubility and Physical Properties: Modifications to the N-alkyl groups or the aromatic ring can significantly alter physical properties like melting point, boiling point, and solubility in various solvents. For example, increasing the length of the N-alkyl chains would enhance lipophilicity.
Reactivity in Subsequent Transformations: How structural changes affect the molecule's performance as a building block is a key question. For instance, a study on the synthesis of piperazine (B1678402) derivatives demonstrated how different substituents influenced pharmacological activity, a classic example of SAR. nih.gov
While comprehensive SAR studies for this specific compound are not prevalent in the literature, the principles are well-established. Researchers would synthesize a series of analogues, as described in section 6.1, and then subject them to standardized assays to quantify these properties, often using techniques like Hammett plots to correlate electronic effects with reactivity. rsc.org
Utilization of this compound as a Versatile Chemical Intermediate in Complex Organic Synthesis
The true value of a chemical compound often lies in its utility as a starting point for more complex structures. The functional groups on this compound make it a potentially valuable precursor for diverse molecular frameworks.
Precursor in the Synthesis of Novel Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While direct use of this compound is not extensively reported, closely related structures have proven to be effective precursors for various heterocycles.
For example, chloroacetamide derivatives of toluidine have been used to synthesize β-lactams, a core structure in many antibiotics. researchgate.netencyclopedia.pubrsc.org The general strategy involves the reaction of a chloroacetamide with an imine in a [2+2] cycloaddition, a process known as the Staudinger synthesis. encyclopedia.pubnih.gov
Furthermore, aniline derivatives are widely used in the synthesis of pyrazoles, another important heterocyclic motif. mdpi.comnih.gov Modern synthetic methods allow for the direct preparation of N-aryl pyrazoles from primary aromatic amines and diketones. acs.org By analogy, 2-chloro-p-toluidine (the precursor to the title compound) could be used to generate corresponding N-aryl pyrazoles, which could then be N-methylated. The synthesis of pyrazole-aniline derivatives has been documented as a route to compounds with potential antiviral activity. researchgate.net
| Starting Material Analogue | Reagents | Heterocycle Formed |
| 2-Chloro-N-p-tolylacetamide | Thiosemicarbazide, Aromatic Aldehydes, Chloroacetyl Chloride | β-Lactam derivatives |
| Substituted Anilines | 2,4-Pentanedione, O-(4-nitrobenzoyl)hydroxylamine | N-Aryl Pyrazoles acs.org |
| 2-Chloro-3-hydrazinopyrazine | Formyl derivatives | Pyrazine-based Schiff-bases nih.gov |
Building Block for Advanced Organic Frameworks and Functional Molecules
Advanced materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Frameworks (POFs) are constructed from molecular building blocks linked together to form extended, porous structures. nih.gov Functionalized anilines can serve as key components in these frameworks.
Although the direct incorporation of this compound into such frameworks is not yet a focus of reported research, its potential is clear. To be used as a "node" in a framework, the molecule would typically require further functionalization to introduce suitable linking groups, such as carboxylic acids, boronic acids, or additional amines. For example, if carboxylate groups were introduced onto the aromatic ring, the resulting molecule could act as a ligand to coordinate with metal ions to form a MOF. nih.gov This modular approach allows for the rational design of materials with tailored properties for applications in gas storage, catalysis, and separation.
Q & A
Q. What are the established methods for synthesizing 2-Chloro-N,N-dimethyl-p-toluidine and verifying its purity?
Synthesis typically involves alkylation of p-toluidine derivatives using methylating agents (e.g., methyl iodide) in the presence of a base, followed by chlorination at the 2-position of the aromatic ring. Purification is achieved via recrystallization or column chromatography. Purity verification employs gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and absence of byproducts like unreacted precursors or isomers .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to resolve methyl and aromatic protons, confirming substitution patterns.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹).
- X-ray crystallography for definitive bond angles and dihedral angles between aromatic and dimethylamino groups, critical for understanding steric and electronic effects .
Advanced Research Questions
Q. How does the chlorine substituent in this compound influence its toxicological profile compared to non-chlorinated analogs like N,N-dimethyl-p-toluidine (DMPT)?
The chlorine atom likely enhances electrophilicity, increasing reactivity with biomolecules (e.g., hemoglobin or DNA). Comparative studies in rodents show that chlorinated derivatives may exacerbate oxidative stress via methemoglobin formation and hepatic cytochrome P450 activation, leading to higher hepatotoxicity. Methodologically, such comparisons require in vivo dose-response studies measuring hematologic parameters (e.g., methemoglobin levels) and oxidative stress markers (e.g., glutathione depletion) .
Q. What transcriptomic approaches can identify early molecular markers of hepatotoxicity induced by this compound?
Short-term (5-day) exposure studies in rodent models, followed by RNA sequencing (RNA-seq) of liver tissue, can reveal pathways like oxidative stress response (Nrf2 activation), apoptosis (Bax/Bcl-2 ratio), and lipid metabolism dysregulation. Benchmark dose (BMD) modeling of transcriptomic data helps quantify thresholds for toxicity, enabling risk assessment before overt histopathological changes occur .
Q. How can researchers resolve contradictions between in vitro and in vivo data on the carcinogenic potential of this compound?
Discrepancies may arise from differences in metabolic activation (e.g., hepatic vs. cellular enzyme activity). Integrated approaches include:
- In vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) models.
- Comparative genomic analysis of target tissues (e.g., nasal cavity, liver) to identify conserved carcinogenic pathways (e.g., oxidative DNA damage).
- Long-term bioassays (e.g., 2-year rodent studies) to validate in vitro genotoxicity findings .
Q. What experimental designs are optimal for assessing oxidative damage mechanisms of this compound in target organs?
- In vivo models : Measure reactive oxygen species (ROS) in blood (e.g., via electron paramagnetic resonance) and liver (e.g., lipid peroxidation assays).
- Knockout rodent models : Test the role of antioxidant enzymes (e.g., superoxide dismutase) in mitigating toxicity.
- Histopathology : Correlate oxidative markers with tissue damage (e.g., hepatocellular necrosis, splenic hemosiderosis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the carcinogenicity of this compound across different rodent species?
Species-specific metabolic differences (e.g., CYP450 isoform expression) may explain variations. For example, mice may exhibit higher nasal cavity tumors due to enhanced local metabolism, whereas rats show liver-specific carcinogenesis. Methodologically, cross-species studies with isotope-labeled compounds can track metabolite distribution and DNA adduct formation .
Methodological Tables
Q. Table 1: Key Transcriptomic Markers for Hepatotoxicity
| Marker | Pathway | Technique | Reference |
|---|---|---|---|
| Nrf2 activation | Oxidative stress | RNA-seq | |
| Bax/Bcl-2 ratio | Apoptosis | qRT-PCR | |
| PPARα | Lipid metabolism | Microarray |
Q. Table 2: Comparative Toxicity of Chlorinated vs. Non-Chlorinated Analogs
| Parameter | DMPT (Non-chlorinated) | 2-Chloro-DMPT | Method |
|---|---|---|---|
| Methemoglobin (%) | 15–20 | 25–35 | Spectrophotometry |
| Liver ROS (nmol/g) | 1.2 ± 0.3 | 2.8 ± 0.5 | DCFH-DA assay |
| Tumor incidence | 30% (Liver) | 45% (Liver/Nasal) | Histopathology |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
